N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
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Description
N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C16H15N3O4S2 and its molecular weight is 377.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization Techniques
- A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, demonstrating a methodology applicable to the synthesis of similar oxalamides and providing a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Optoelectronic Properties and Polymer Science
- Molecular wires comprising pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives have been synthesized, demonstrating the potential use of similar compounds in optoelectronic applications. This study highlights the electron-withdrawing effect of the oxadiazole units and their impact on the optical properties of the synthesized molecules (Wang et al., 2006).
Anticancer and Antimicrobial Activities
- Synthesis and molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents reveal the quest for novel biologically potent heterocyclic compounds. This study indicates the potential utilization of similar compounds in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Catalysis and Synthetic Applications
- Copper-catalyzed hydroxylation of (hetero)aryl halides under mild conditions using N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide provides a powerful catalytic system, demonstrating the versatility of oxalamides in facilitating chemical transformations (Xia et al., 2016).
properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-9-6-14(19-23-9)18-16(22)15(21)17-7-11(20)13-3-2-12(25-13)10-4-5-24-8-10/h2-6,8,11,20H,7H2,1H3,(H,17,21)(H,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPIIIAPKJXRIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.